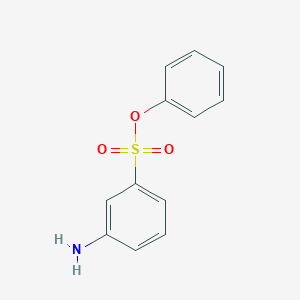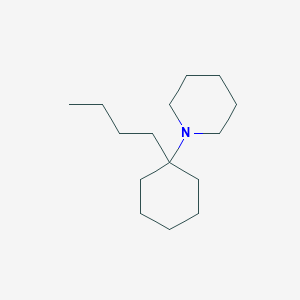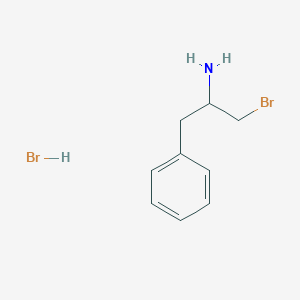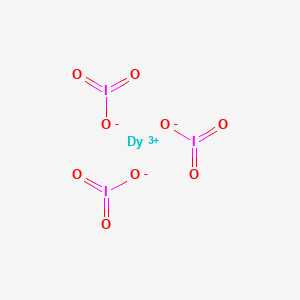
Dysprosium triiodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium triiodate (Dy(IO3)3) is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. Dysprosium is a silvery-white metal that belongs to the lanthanide series of elements. The triiodate ion (IO3-) is a polyatomic anion that consists of three iodine atoms covalently bonded to an oxygen atom. Dysprosium triiodate is a highly water-soluble compound that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of dysprosium triiodate is not well understood. However, it is believed that dysprosium ions in the compound interact with iodate ions to form a complex that exhibits unique properties. The triiodate ion acts as a bridging ligand between dysprosium ions, which results in the formation of a three-dimensional network structure.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of dysprosium triiodate. However, studies have shown that dysprosium ions can interact with biological molecules, such as proteins and enzymes, to form stable complexes. Dysprosium triiodate has also been shown to exhibit low toxicity, making it a promising candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
Dysprosium triiodate has several advantages for use in lab experiments. It is a highly water-soluble compound that can be easily synthesized using various methods. Dysprosium triiodate also exhibits unique properties that make it an excellent candidate for various scientific research fields. However, dysprosium triiodate has some limitations, such as its high cost and limited availability.
Orientations Futures
There are several future directions for research on dysprosium triiodate. One potential application is in the development of high-performance magnets for use in renewable energy technologies. Dysprosium triiodate could also be used in the development of advanced optical materials for use in telecommunications and imaging. Additionally, dysprosium triiodate could be explored for use in biomedical applications, such as drug delivery and imaging agents.
In conclusion, dysprosium triiodate is a rare earth metal compound that exhibits unique properties and has gained significant attention in scientific research. It can be synthesized using various methods and has several advantages for use in lab experiments. Dysprosium triiodate has promising applications in various scientific research fields, including catalysis, optics, and magnetism. Further research is needed to fully understand the mechanism of action and potential applications of dysprosium triiodate.
Méthodes De Synthèse
Dysprosium triiodate can be synthesized using different methods, including precipitation, hydrothermal synthesis, and solvothermal synthesis. The precipitation method involves mixing dysprosium nitrate or dysprosium chloride with sodium iodate in an aqueous solution. The resulting precipitate is then filtered and dried to obtain Dy(IO3)3. Hydrothermal and solvothermal synthesis methods involve the use of high-pressure and high-temperature conditions to promote the reaction between dysprosium ions and iodate ions in a solution.
Applications De Recherche Scientifique
Dysprosium triiodate has been widely used in various scientific research fields, including catalysis, optics, and magnetism. The unique properties of dysprosium triiodate make it an excellent candidate for catalytic applications, such as the oxidation of alcohols and the synthesis of organic compounds. Dysprosium triiodate has also been used in the development of advanced optical materials, such as solid-state lasers and scintillators. Additionally, dysprosium triiodate is a promising candidate for the development of high-performance magnets due to its high magnetic anisotropy and low magnetic damping.
Propriétés
Numéro CAS |
14732-21-9 |
|---|---|
Nom du produit |
Dysprosium triiodate |
Formule moléculaire |
DyI3O9 |
Poids moléculaire |
687.21 g/mol |
Nom IUPAC |
dysprosium(3+);triiodate |
InChI |
InChI=1S/Dy.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
Clé InChI |
ASAMDJHOONJZTG-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Dy+3] |
SMILES canonique |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Dy+3] |
Autres numéros CAS |
14732-21-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



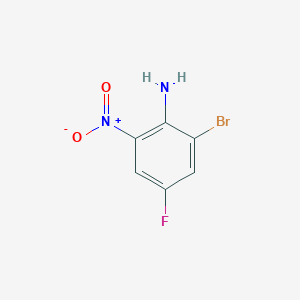
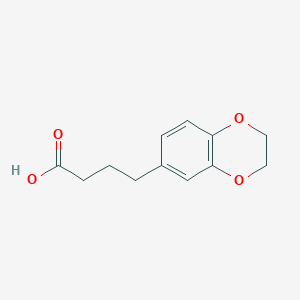
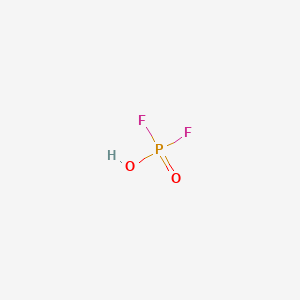
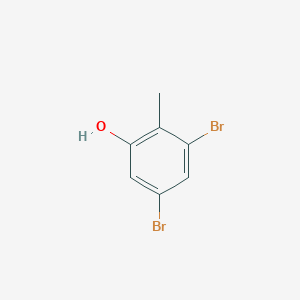
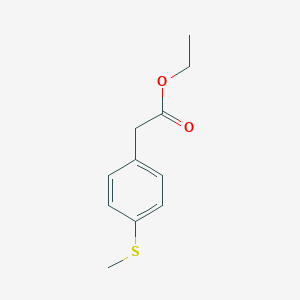
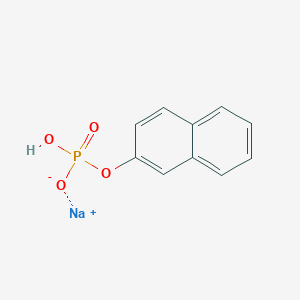
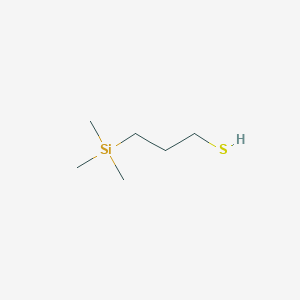
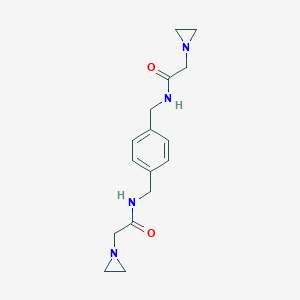

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)
